molecular formula C13H23NO4 B2522494 Tert-butyl (4aR,7aR)-4a-(hydroxymethyl)-2,3,4,5,7,7a-hexahydropyrano[2,3-c]pyrrole-6-carboxylate CAS No. 2490322-85-3

Tert-butyl (4aR,7aR)-4a-(hydroxymethyl)-2,3,4,5,7,7a-hexahydropyrano[2,3-c]pyrrole-6-carboxylate

Cat. No.: B2522494
CAS No.: 2490322-85-3
M. Wt: 257.33
InChI Key: BNNBLVWHMABNJN-GXFFZTMASA-N
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Description

Tert-butyl (4aR,7aR)-4a-(hydroxymethyl)-2,3,4,5,7,7a-hexahydropyrano[2,3-c]pyrrole-6-carboxylate is a bicyclic compound featuring a fused pyrano-pyrrole scaffold. Key structural elements include:

  • A tert-butyl carbamate (Boc) group at position 6, providing steric protection and influencing solubility.
  • A hydroxymethyl substituent at the 4a position, enhancing hydrophilicity.
  • Stereochemical specificity (4aR,7aR), which may dictate its reactivity and interactions in biological or synthetic contexts.

This compound is likely employed as an intermediate in pharmaceutical synthesis, particularly for chiral building blocks requiring precise stereochemical control.

Properties

IUPAC Name

tert-butyl (4aR,7aR)-4a-(hydroxymethyl)-2,3,4,5,7,7a-hexahydropyrano[2,3-c]pyrrole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-7-10-13(8-14,9-15)5-4-6-17-10/h10,15H,4-9H2,1-3H3/t10-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNBLVWHMABNJN-GXFFZTMASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)(CCCO2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2[C@@](C1)(CCCO2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl (4aR,7aR)-4a-(hydroxymethyl)-2,3,4,5,7,7a-hexahydropyrano[2,3-c]pyrrole-6-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C13H23NO4
  • Molecular Weight : 257.33 g/mol
  • Structural Features : It contains a tert-butyl ester functional group and a hydroxymethyl group at the 4a position. The stereochemistry (4aR,7aR) indicates specific spatial arrangements that may influence its biological properties.

Biological Activity Overview

Research on compounds similar to this compound suggests potential biological activities that warrant further investigation:

  • Antimicrobial Activity : Similar pyrrole derivatives have shown promising results against drug-resistant strains of Mycobacterium tuberculosis (Mtb). For instance, studies indicate that modifications in the pyrrole structure can significantly enhance anti-TB activity and reduce cytotoxicity .
  • Pharmacodynamics : Interaction studies are crucial for understanding the pharmacodynamics of this compound. Investigations into its binding affinities and mechanisms of action could reveal its therapeutic potential.

Synthesis Methods

The synthesis of this compound can be accomplished through various methods. Each method's efficiency may vary based on reaction conditions such as temperature and solvent choice.

Example Synthesis Pathway

  • Starting Materials : Appropriate pyrrole derivatives and tert-butyl esters.
  • Reagents : Catalysts may include Lewis acids or bases depending on the specific synthetic route.
  • Conditions : Typically involves refluxing in an organic solvent or using microwave-assisted synthesis for improved yields.

Case Studies and Research Findings

Several studies have investigated related compounds to elucidate structure-activity relationships (SAR):

Compound NameBiological ActivityFindings
Pyrrole-2-carboxamidesAnti-TB activityCompounds showed MIC values < 0.016 μg/mL against resistant strains with low cytotoxicity .
Tert-butyl (2R,4aR) derivativesAntimicrobialVariations in substituents influenced potency significantly; specific groups enhanced activity against Mtb .
Tert-butyl (3aR) derivativesCytotoxicity assessmentSome derivatives exhibited low toxicity while maintaining antimicrobial efficacy.

Comparison with Similar Compounds

Boc Deprotection Strategies

  • Target Compound : Likely requires acidic or thermal conditions for Boc removal, analogous to ’s use of SOCl₂ and triethylamine (TEA) in 1,4-dioxane at 80°C .
  • : Employs NaOH in 1,4-dioxane followed by acidification, yielding a hydrochloride salt (79% purity) .
  • Contrast : The hydroxymethyl group in the target compound may necessitate milder deprotection conditions to prevent side reactions (e.g., oxidation or elimination).

Heterocyclic Ring Formation

  • : Utilizes cyclization with SOCl₂ to form a triazolo-pyrazine ring .
  • : Relies on Lawesson’s reagent for sulfur incorporation into an imidazo-pyrazine system .
  • Target Compound : Likely synthesized via ring-closing metathesis or acid-catalyzed cyclization, though explicit details are unavailable.

Physicochemical and Functional Properties

Property Target Compound Compound Compound
Solubility Moderate (hydroxymethyl) Low (tosyl group) Low (aromatic core)
Stability Sensitive to strong acids Stable under basic conditions Stable as hydrochloride salt
Purification Likely requires chromatography Column chromatography Acid-base extraction

Research Findings and Implications

Stereochemical Influence : The 4aR,7aR configuration in the target compound may enhance binding specificity in chiral environments compared to simpler analogues like ’s hexahydropyrrolo-pyrrole .

Functional Group Trade-offs : The hydroxymethyl group improves aqueous solubility but may complicate synthetic steps (e.g., protection/deprotection). In contrast, tosyl groups () aid in purification but reduce solubility .

Synthetic Efficiency : achieved 79% purity via acid-base extraction, suggesting that the target compound’s synthesis could benefit from similar streamlined protocols .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing tert-butyl (4aR,7aR)-4a-(hydroxymethyl)-hexahydropyrano[2,3-c]pyrrole-6-carboxylate?

  • Methodology : The compound is typically synthesized via multi-step protocols involving cyclization, functional group protection, and catalytic coupling. For example, palladium-catalyzed cross-coupling (e.g., using Pd(OAc)₂ and X-Phos) under inert atmospheres (N₂) with Cs₂CO₃ as a base in dioxane solvents is a common approach . Post-synthetic deprotection (e.g., using TFA in DCM) is critical for final product isolation .
  • Optimization : Reaction parameters like solvent polarity (dioxane vs. THF), temperature (80–100°C), and catalyst loading (5–10 mol%) significantly impact yield and purity .

Q. How is the compound’s structural integrity validated post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry (e.g., 4aR,7aR configuration) and hydroxymethyl group presence (δ ~3.5–4.0 ppm for -CH₂OH) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calculated vs. observed) to ensure no side-product contamination .
  • Infrared Spectroscopy : IR peaks for tert-butyl carbamate (~1680–1720 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can stereochemical inconsistencies in synthesized batches be resolved?

  • Problem-Shooting : Discrepancies in 4aR/7aR configurations may arise from incomplete chiral induction during cyclization.
  • Methodology :

  • Chiral HPLC : Use chiral stationary phases (e.g., amylose-based columns) to separate enantiomers and quantify stereopurity .
  • X-ray Crystallography : Resolve absolute configuration by co-crystallizing with heavy atoms (e.g., bromine derivatives) .
    • Case Study : In , diastereomeric byproducts were minimized by optimizing reaction time (≤24 hrs) and using LiAlH₄ for selective reduction .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

  • Reaction Mechanism : The tert-butyl group acts as a steric shield, directing regioselectivity during Pd-catalyzed arylations. Computational studies (e.g., DFT) suggest that the hydroxymethyl group stabilizes transition states via hydrogen bonding, lowering activation energy .
  • Experimental Validation : Kinetic isotope effects (KIEs) and Hammett plots can assess electronic vs. steric contributions .

Q. How does the compound’s bioactivity compare to structurally related pyrrolizidines?

  • Comparative Analysis :

Compound Class Biological Activity Key Structural Difference
Hexahydrocyclopenta[c]pyrrolesAnticancer (IC₅₀: 5–20 μM) Fused bicyclic core
Pyrrole-2-carboxylatesAnti-inflammatory (COX-2 inhibition) Ester vs. carbamate functionalization
  • SAR Insights : The hydroxymethyl group enhances solubility, improving pharmacokinetics, while the tert-butyl carbamate increases metabolic stability .

Experimental Design & Data Analysis

Q. What strategies mitigate low yields in large-scale syntheses?

  • Scale-Up Challenges : Poor heat transfer and mixing inefficiencies reduce yields.
  • Solutions :

  • Continuous Flow Reactors : Improve temperature control and reduce reaction time (e.g., from 24 hrs to 2–4 hrs) .
  • DoE (Design of Experiments) : Optimize parameters like catalyst/substrate ratio and solvent volume using response surface methodology .

Q. How are conflicting NMR and MS data reconciled during characterization?

  • Contradiction Example : Observed [M+H]+ in HRMS matches theoretical mass, but NMR shows unexpected peaks.
  • Resolution Steps :

2D NMR (COSY, HSQC) : Assign ambiguous peaks to confirm/dispropose structural isomers .

LC-MS/MS Fragmentation : Identify adducts or degradation products (e.g., tert-butyl group loss under acidic conditions) .

Biological & Pharmacological Research

Q. What in vitro assays are recommended for evaluating its neuropharmacological potential?

  • Assay Design :

  • Target Binding : Radioligand displacement assays (e.g., μ-opioid receptor binding with [³H]-DAMGO) .
  • Functional Activity : cAMP accumulation assays in HEK293 cells transfected with target GPCRs .
    • Dose-Response Analysis : EC₅₀/IC₅₀ values (e.g., 10–100 nM range in ) guide therapeutic potential .

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